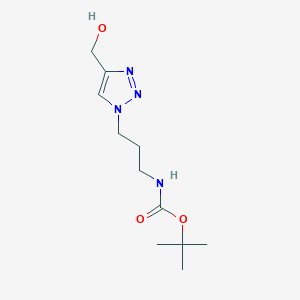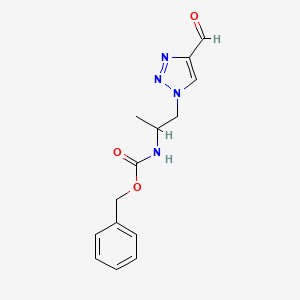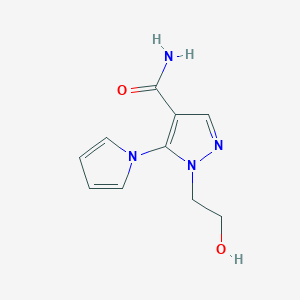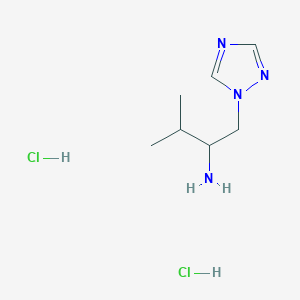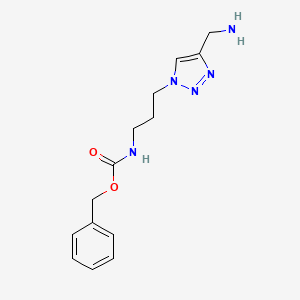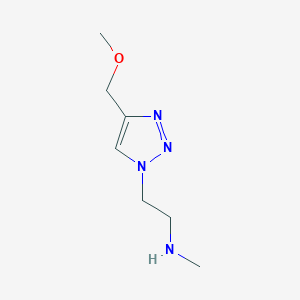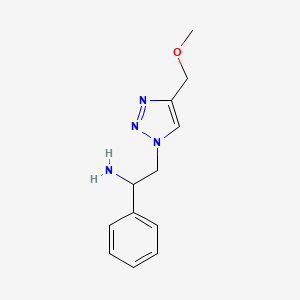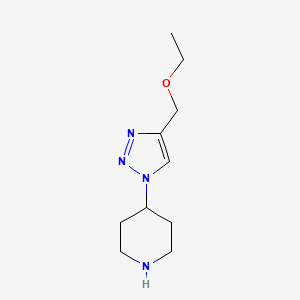
6-((2-(Thiophen-2-yl)ethyl)amino)pyridazin-3-ol
Vue d'ensemble
Description
6-((2-(Thiophen-2-yl)ethyl)amino)pyridazin-3-ol (6-TEAP) is an organic compound that has been studied for its potential applications in scientific research. 6-TEAP has been used in various laboratory experiments due to its unique chemical structure and properties. In
Applications De Recherche Scientifique
Antimicrobial Activity
Pyridazine derivatives, including those similar to our compound of interest, have been shown to exhibit a wide range of antimicrobial activities . These compounds can be designed to target specific microbial pathways, potentially leading to the development of new antibiotics that are effective against resistant strains .
Antidepressant and Anxiolytic Effects
The pyridazine scaffold is known to be a ‘privileged structure’ in medicinal chemistry. Compounds with this core have been utilized in drug discovery programs targeting central nervous system disorders, including depression and anxiety, offering a pathway for the development of new therapeutic agents .
Cardiovascular Drug Development
Specific pyridazine derivatives have been identified as potent PDE-III inhibitors , which are crucial in the treatment of cardiovascular diseases. The structural features of these compounds, including the pyridazinone ring, contribute to their efficacy and potency in clinical applications .
Anti-Inflammatory and Analgesic Properties
The pyridazinone ring, a key feature in our compound, is associated with anti-inflammatory and analgesic properties. This makes it a valuable candidate for the synthesis of new drugs aimed at treating inflammatory conditions and pain management .
Anticancer Research
Pyridazine derivatives have been explored for their anticancer properties. The ability to incorporate different substituents allows for the targeting of various cancer pathways, making it a versatile tool in the design of oncology drugs .
Agrochemical Applications
The pyridazinone derivatives are not only limited to pharmaceuticals but also extend to agrochemicals. They have been used in the synthesis of herbicides and pesticides, contributing to agricultural productivity and pest management .
Neurodegenerative Disease Treatment
Compounds structurally related to 6-((2-(Thiophen-2-yl)ethyl)amino)pyridazin-3-ol have been used in the treatment of neurodegenerative diseases. For example, Rotigotine is a drug used for Parkinson’s disease, which shares a similar thiophene and pyridazine structure .
Antihypertensive Agents
The pyridazine core is also found in antihypertensive agents. These compounds can modulate blood pressure by affecting vascular smooth muscle tone, offering a potential route for new antihypertensive drugs .
Propriétés
IUPAC Name |
3-(2-thiophen-2-ylethylamino)-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c14-10-4-3-9(12-13-10)11-6-5-8-2-1-7-15-8/h1-4,7H,5-6H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEGSKNLOQHFANL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCNC2=NNC(=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-((2-(Thiophen-2-yl)ethyl)amino)pyridazin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




